molecular formula C18H25NO3S B2599007 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide CAS No. 863444-47-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide

Cat. No. B2599007
CAS RN: 863444-47-7
M. Wt: 335.46
InChI Key: CKZHZZBOGDGIHI-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide, also known as DTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTPA is a member of the thieno[3,2-b]thiophene family and has a unique molecular structure that makes it a promising candidate for use in various applications.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. In organic electronics, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide has been used as a building block for the synthesis of semiconducting polymers that exhibit high charge carrier mobility and excellent stability. In optoelectronics, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In materials science, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that exhibit high surface area and excellent gas adsorption properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide is not well understood, but it is believed to involve the formation of charge transfer complexes between N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide and other molecules. This results in changes in the electronic properties of the molecules, leading to changes in their physical and chemical properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide are not well studied, but it is believed to be relatively non-toxic and biocompatible. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide has been shown to exhibit low cytotoxicity in vitro and has been used in some studies as a drug carrier for targeted drug delivery.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide in lab experiments include its unique molecular structure, which makes it a promising candidate for use in various applications. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, the limitations of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide in lab experiments include its relatively low solubility in some solvents, which can make it difficult to work with, and its potential toxicity, which requires careful handling.

Future Directions

There are many future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide. One potential area of research is the development of new synthesis methods for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide that improve the yield and purity of the final product. Another area of research is the study of the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide, which could lead to the development of new applications for this compound. Additionally, research on the biochemical and physiological effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide could lead to the development of new drug delivery systems that improve the efficacy and safety of existing drugs. Finally, research on the properties of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide in different environments could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide involves a multi-step process that starts with the reaction of 4-isopropylbenzaldehyde and 2-bromoacetyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 2,3-dihydrothiophene-1,1-dioxide to form 4-isopropylphenyl 2,3-dihydrothieno[3,2-b]thiophene-3-carboxylate. This compound is then reacted with pentanoyl chloride to form N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide. The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-4-5-6-18(20)19(17-11-12-23(21,22)13-17)16-9-7-15(8-10-16)14(2)3/h7-12,14,17H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZHZZBOGDGIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)pentanamide

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